
(4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol is a benzimidazole derivative. Benzimidazole compounds are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure includes a benzimidazole ring, which is a fusion of benzene and imidazole rings, with a methyl group at the 4-position, a phenyl group at the 2-position, and a methanol group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes. One common method is the reaction of ortho-phenylenediamine with 4-methylbenzaldehyde in the presence of an oxidizing agent like sodium metabisulfite in a mixture of ethanol and water . The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods may vary depending on the specific requirements of the production scale.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Methyl-2-phenyl-1H-benzimidazol-5-yl)aldehyde or (4-Methyl-2-phenyl-1H-benzimidazol-5-yl)carboxylic acid.
Scientific Research Applications
(4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the methyl and methanol groups, leading to different biological activities.
4-Methylbenzimidazole: Lacks the phenyl and methanol groups, affecting its chemical properties.
5-Methyl-2-phenylbenzimidazole: Similar structure but with a methyl group at the 5-position instead of a methanol group.
Uniqueness
(4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol is unique due to the presence of both a methyl group and a methanol group on the benzimidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
93675-48-0 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(4-methyl-2-phenyl-1H-benzimidazol-5-yl)methanol |
InChI |
InChI=1S/C15H14N2O/c1-10-12(9-18)7-8-13-14(10)17-15(16-13)11-5-3-2-4-6-11/h2-8,18H,9H2,1H3,(H,16,17) |
InChI Key |
ZGKWIHQJVKVSBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


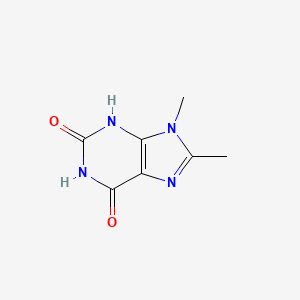
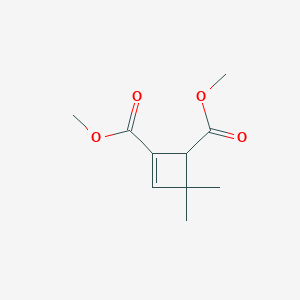
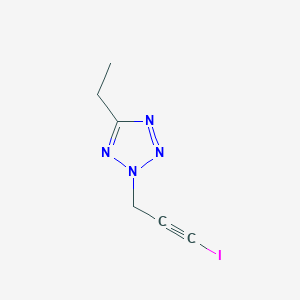
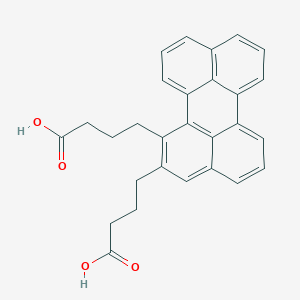
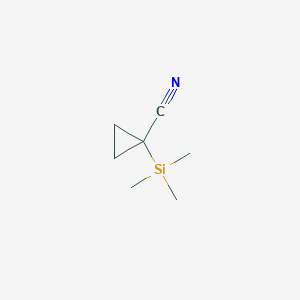
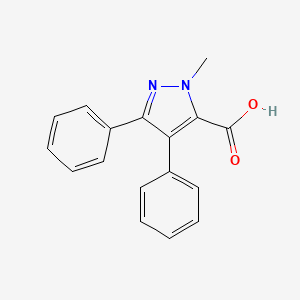
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
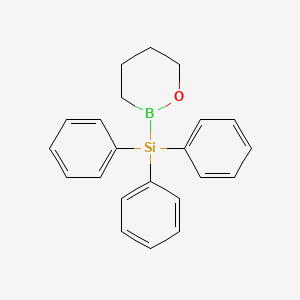
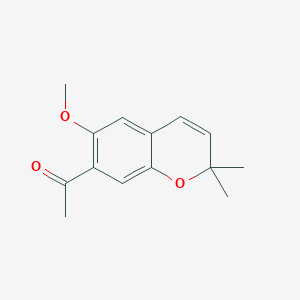
![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)
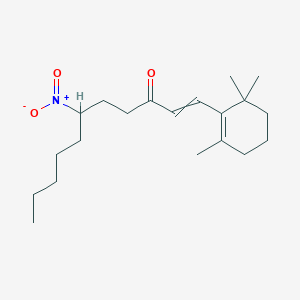
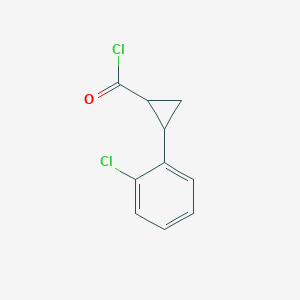
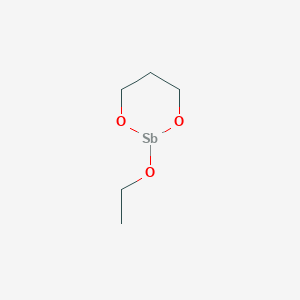
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
